molecular formula C12H16FNO B1461782 [(2S)-1-[(3-fluorophenyl)methyl]pyrrolidin-2-yl]methanol CAS No. 892386-87-7

[(2S)-1-[(3-fluorophenyl)methyl]pyrrolidin-2-yl]methanol

Cat. No.: B1461782
CAS No.: 892386-87-7
M. Wt: 209.26 g/mol
InChI Key: COTCEDSHEHERBD-LBPRGKRZSA-N
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Description

[(2S)-1-[(3-fluorophenyl)methyl]pyrrolidin-2-yl]methanol is a useful research compound. Its molecular formula is C12H16FNO and its molecular weight is 209.26 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

[(2S)-1-[(3-fluorophenyl)methyl]pyrrolidin-2-yl]methanol plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. The compound’s pyrrolidine ring allows it to explore the pharmacophore space efficiently, contributing to its stereochemistry and three-dimensional coverage . It has been observed to interact with enantioselective proteins, leading to different biological profiles based on the spatial orientation of its substituents . These interactions are crucial for understanding the compound’s potential therapeutic applications.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can affect the activity of specific signaling pathways, leading to changes in cellular responses . Additionally, the compound’s impact on gene expression can result in altered protein synthesis, affecting cellular metabolism and overall cell function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s pyrrolidine ring allows it to bind to specific enzyme active sites, potentially inhibiting or activating their functions . These binding interactions can lead to downstream effects on gene expression, further influencing cellular processes. Understanding these molecular mechanisms is essential for developing potential therapeutic applications of the compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can also influence cellular responses . Long-term in vitro and in vivo studies are necessary to fully understand the temporal effects of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm. Understanding these dosage effects is crucial for determining the compound’s safety and efficacy in potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s interactions with specific enzymes can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . These interactions are essential for understanding the compound’s overall impact on biological systems and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation within specific cellular compartments . Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential and minimizing any adverse effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell . These localization patterns are essential for understanding the compound’s mechanism of action and its potential therapeutic applications.

Properties

IUPAC Name

[(2S)-1-[(3-fluorophenyl)methyl]pyrrolidin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO/c13-11-4-1-3-10(7-11)8-14-6-2-5-12(14)9-15/h1,3-4,7,12,15H,2,5-6,8-9H2/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COTCEDSHEHERBD-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2=CC(=CC=C2)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)CC2=CC(=CC=C2)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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